3-Bromo-1-(naphthalen-1-yl)-1H-indole
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Overview
Description
3-Bromo-1-(naphthalen-1-yl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the third position and a naphthalene group at the first position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(naphthalen-1-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the bromination of 1-(naphthalen-1-yl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(naphthalen-1-yl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indole derivatives, while oxidation reactions can produce oxidized indole compounds.
Scientific Research Applications
3-Bromo-1-(naphthalen-1-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Bromo-1-(naphthalen-1-yl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromine atom and naphthalene group can influence the compound’s binding affinity and selectivity towards these targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-1H-indole: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Bromo-1H-indole: Lacks the naphthalene group, which can influence its electronic properties and interactions with molecular targets.
1-(Naphthalen-1-yl)-2-bromo-1H-indole: Has the bromine atom at the second position, which can alter its chemical reactivity and biological activity.
Uniqueness
3-Bromo-1-(naphthalen-1-yl)-1H-indole is unique due to the presence of both the bromine atom and the naphthalene group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-1-naphthalen-1-ylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-16-12-20(18-10-4-3-9-15(16)18)17-11-5-7-13-6-1-2-8-14(13)17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBFLYFLJLAKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=C(C4=CC=CC=C43)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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